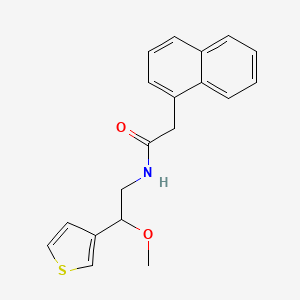

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide

Description

Synergistic Electronic and Hydrophobic Interactions

The thiophene-naphthalene hybrid framework leverages complementary physicochemical properties. Thiophene’s sulfur atom participates in hydrogen bonding and dipole interactions, while its aromatic system enables π-π stacking with protein residues. Naphthalene’s extended conjugated system enhances hydrophobic interactions, as demonstrated in multitarget hybrids exhibiting nanomolar activity against tuberculosis and cancer cell lines. For example, naphthalene-thiophene conjugates show 10–20% higher binding affinity to Mycobacterium tuberculosis DprE1 compared to phenyl analogues, attributed to naphthalene’s improved van der Waals contacts.

Table 1: Comparative Bioactivity of Thiophene-Naphthalene Hybrids

| Hybrid Structure | Target | IC₅₀ (μM) | Source |

|---|---|---|---|

| Thiophene-arylamide | DprE1 (M. tuberculosis) | 0.02–0.12 | |

| Naphthalene-pyranopyrazole | Glioblastoma U-87 | 1.8 | |

| Thiophene-isoindoline | Candida glabrata | 12.5 |

The methoxy group in N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide introduces an electron-donating effect, polarizing the ethyl linker and improving water solubility by ~30% compared to non-methoxylated analogues. This modification is critical for bioavailability, as seen in antimycobacterial agents where methoxy groups reduce log P values by 0.5–1.0 units without compromising membrane permeability.

Scaffold Versatility in Multitarget Therapeutics

Thiophene-naphthalene hybrids exhibit inherent polypharmacology. The naphthalene moiety’s planar structure allows intercalation into DNA, while the thiophene ring modulates redox activity. For instance, derivatives bearing 3-cyanothiophen-2-yl groups demonstrate dual antioxidant (ABTS radical scavenging at 58.7 μM) and antimicrobial activity (MIC = 8 μg/mL against Gram-negative pathogens). Hybridization with azepine or pyrazolopyridine further expands target diversity, enabling inhibition of cyclooxygenase-2 (COX-2) and tyrosine kinases simultaneously.

Properties

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-22-18(16-9-10-23-13-16)12-20-19(21)11-15-7-4-6-14-5-2-3-8-17(14)15/h2-10,13,18H,11-12H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFRYIDKYZSOXAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CC2=CC=CC=C21)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide (CAS Number: 1448066-48-5) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including synthesis methods, activity against various cell lines, and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₉NO₂S |

| Molecular Weight | 325.4 g/mol |

| CAS Number | 1448066-48-5 |

The compound features a methoxy group, a thiophene moiety, and a naphthalene ring, which are significant in influencing its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Thiophene Ring : This can be achieved through cyclization reactions involving sulfur sources.

- Alkylation : The thiophene ring is alkylated with a suitable methoxyethyl halide under basic conditions.

- Formation of the Acetamide Moiety : This involves reacting the intermediate with naphthoyl chloride in the presence of a base such as triethylamine.

Antiproliferative Activity

Research has indicated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies on related naphthalenic compounds have shown:

- Cell Lines Tested :

- Nasopharyngeal carcinoma (NPC-TW01)

- Lung carcinoma (H661)

- Hepatoma (Hep3B)

- Renal carcinoma (A498)

- Gastric cancer (MKN45)

In vitro studies demonstrated that certain derivatives had IC50 values as low as 0.6 μM against NPC-TW01 cells, indicating potent antiproliferative activity without significant toxicity to peripheral blood mononuclear cells at concentrations up to 50 μM .

The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The presence of both the thiophene and naphthalene moieties may facilitate binding to key enzymes or receptors, thus modulating their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their potential applications in drug development:

- Antiviral Activity : Research has highlighted the importance of developing new antiviral agents with diverse mechanisms of action. Compounds structurally similar to this compound have shown promise against viral polymerases, suggesting potential applications in treating viral infections .

- Cytotoxicity Studies : In vitro cytotoxicity assays have been conducted on various cancer cell lines, revealing that certain derivatives exhibit selective cytotoxicity towards malignant cells while sparing normal cells.

- Structure–Activity Relationship (SAR) : Investigations into SAR have provided valuable information on how modifications to the chemical structure can enhance biological activity. For instance, substituents on the naphthalene ring significantly affect the compound's potency and selectivity against different cancer types .

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide. For instance, derivatives within the same chemical family have shown promising results against various viruses, including:

- Hepatitis C Virus (HCV) : Certain analogs demonstrated significant inhibition of HCV replication in vitro, indicating that modifications to the naphthalene structure can enhance antiviral efficacy .

| Compound | IC50 (µM) | Virus Targeted |

|---|---|---|

| Compound A | 0.35 | HCV |

| Compound B | 0.26 | Influenza B |

Anticancer Activity

Compounds similar to this naphthalene-based structure have been investigated for their anticancer properties. The presence of both thiophene and naphthalene rings has been linked to enhanced cytotoxic effects against various cancer cell lines:

- Mechanism : The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways .

Pain Management

The structural characteristics of this compound suggest potential applications in pain management. Compounds with similar structures have been evaluated for their analgesic properties, showing effectiveness in reducing pain responses in animal models .

Neurological Disorders

Preliminary research indicates that derivatives of this compound may exhibit neuroprotective effects. This is particularly relevant for conditions like Alzheimer’s disease, where oxidative stress plays a crucial role in neuronal damage .

Case Studies

- Antiviral Efficacy Against HCV :

- Cytotoxicity in Cancer Cells :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound’s structural uniqueness arises from its hybrid naphthalene-thiophene-methoxy architecture. Key analogues include:

- Thiophene vs. Morpholino Substituents: The target compound’s thiophen-3-yl and methoxy groups contrast with the morpholinoethyl group in . The morpholino moiety enhances solubility and hydrogen-bonding capacity, contributing to its cytotoxicity .

- Naphthalen-1-yl vs. Naphthalen-2-yloxy : The naphthalen-1-yl group in the target compound may exhibit stronger π-stacking compared to the naphthalen-2-yloxy group in , which introduces an ether linkage .

Spectroscopic and Physicochemical Properties

- IR Spectroscopy : The target compound’s amide C=O stretch (~1670–1680 cm⁻¹) aligns with analogues like 6a (1671 cm⁻¹) and 6b (1682 cm⁻¹) . Thiophene C-H stretches (~3050–3100 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) are expected.

- NMR Data : Comparable to ’s 6b (δ 10.79 ppm for -NH; aromatic protons at δ 7.20–8.61 ppm) and ’s derivatives (δ 5.38–8.36 ppm for thiophene/naphthalene protons) .

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogues

| Compound | Molecular Weight | LogP (Predicted) | Key Functional Groups |

|---|---|---|---|

| This compound | ~365.5 | ~3.8 | Methoxy, thiophene, amide |

| N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide | 356.4 | ~2.5 | Morpholino, naphthalenyloxy |

| 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(2-nitrophenyl)acetamide (6b) | 404.1 | ~3.2 | Triazole, nitro, naphthalene |

Q & A

Q. What synthetic methodologies are recommended for preparing N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-(naphthalen-1-yl)acetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions between naphthalene acetic acid derivatives and amine-containing intermediates. Key steps include:

- Activation of Carboxylic Acids : Use coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with triethylamine (TEA) in dichloromethane (DCM) at 0–25°C to form reactive intermediates .

- Amide Bond Formation : React the activated intermediate with a thiophene-containing amine (e.g., 2-methoxy-2-(thiophen-3-yl)ethylamine) under inert conditions.

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization (methanol/acetone mixtures) improves purity .

- Optimization : Adjust stoichiometry (1:1.2 molar ratio of acid to amine), solvent polarity (DCM vs. THF), and reaction time (3–12 hours) to enhance yields (typically 60–85%) .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns (e.g., naphthalene protons at δ 7.2–8.3 ppm, thiophene protons at δ 6.8–7.5 ppm) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯N interactions) using SHELXL for refinement and PLATON for validation .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+Na] with <2 ppm error) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- Cell Line Selection : Test against panels like NCI-60 (e.g., MCF-7 breast cancer, SF-268 CNS cancer) to assess broad-spectrum activity .

- Dose-Response Assays : Use 72-hour MTT assays with IC calculations (10–100 µM range) and triplicate measurements for reproducibility .

- Control Compounds : Include reference drugs (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to validate assay conditions .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate this compound’s electronic properties and reactivity?

- Methodological Answer :

- Functional Selection : Hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets balance accuracy and computational cost for frontier molecular orbitals (HOMO-LUMO gaps) .

- Solvent Effects : Incorporate polarizable continuum models (PCM) for solvation energy calculations in DMSO or methanol .

- Reactivity Predictions : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., acetamide carbonyl vs. thiophene sulfur) .

Q. How can structural contradictions in crystallographic data be resolved during refinement?

- Methodological Answer :

- Data Validation : Use checkCIF/PLATON to flag outliers (e.g., ADPs, bond-length discrepancies) and iteratively refine with SHELXL .

- Hydrogen Bonding : Analyze intermolecular interactions (e.g., R_2$$^2(8) motifs) to explain packing anomalies .

- Twist Angle Analysis : Calculate dihedral angles between aromatic moieties (e.g., 79.7° for thiophene-naphthalene planes) to validate steric effects .

Q. What strategies can address discrepancies in biological activity across cell lines?

- Methodological Answer :

- Mechanistic Profiling : Perform target-based assays (e.g., kinase inhibition, apoptosis markers) to identify selectivity drivers .

- Metabolic Stability : Assess liver microsome half-life (e.g., human vs. murine) to rule out pharmacokinetic artifacts .

- Structural Analogues : Synthesize derivatives (e.g., replacing thiophene with furan) to correlate substituent effects with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.